molecular formula C21H22N4O5S B2551053 ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1239511-62-6

ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Cat. No.: B2551053
CAS No.: 1239511-62-6
M. Wt: 442.49
InChI Key: CMUFXQRMAZRMPY-UHFFFAOYSA-N
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Description

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a complex organic compound featuring a pyrazole ring substituted with a sulfonamide group and an esterified benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, 3-methyl-1-phenyl-2-pyrazolin-5-one is a common intermediate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The amide bond is formed by reacting the sulfonamide-substituted pyrazole with 3-amino benzoic acid.

    Esterification: Finally, the benzoic acid moiety is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving inflammation.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It may inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Potential use in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole ring can interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{3-methyl-5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
  • Ethyl 3-{3-methyl-5-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Uniqueness

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is unique due to the specific substitution pattern on the pyrazole ring and the presence of the sulfonamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-6-5-7-17(12-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-16-10-8-13(2)9-11-16/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPUIIWSAVBRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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